molecular formula C16H19N3O2S B2615487 (E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide CAS No. 1448140-24-6

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide

Cat. No.: B2615487
CAS No.: 1448140-24-6
M. Wt: 317.41
InChI Key: REGZZMPDIWRPOB-MDZDMXLPSA-N
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Description

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a pyrazole ring and a phenylethenesulfonamide moiety, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Cyclopropylation: Introduction of the cyclopropyl group can be done via cyclopropanation reactions using diazo compounds.

    Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme activity or protein interactions.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor for pain relief.

    Furosemide: A sulfonamide diuretic used to treat fluid retention and hypertension.

Uniqueness

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide is unique due to its specific structural features, such as the cyclopropyl group and the pyrazole ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

(E)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-19-16(14-7-8-14)11-15(18-19)12-17-22(20,21)10-9-13-5-3-2-4-6-13/h2-6,9-11,14,17H,7-8,12H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGZZMPDIWRPOB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C=CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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